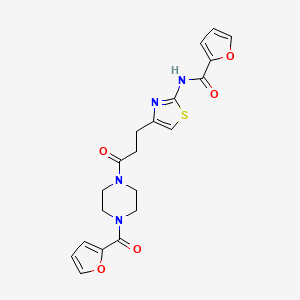
N-(4-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C20H20N4O5S and its molecular weight is 428.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that molecules containing a thiazole ring, like our compound, can interact with various biochemical pathways and enzymes or stimulate/block the receptors in biological systems .
Mode of Action
The thiazole ring, a key component of the compound, has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . This suggests that the compound could interact with its targets in a variety of ways, potentially leading to diverse physiological effects.
Biochemical Pathways
It is known that molecules containing a thiazole ring can activate or stop biochemical pathways . The exact pathways affected would depend on the specific targets of the compound in the body.
Biological Activity
N-(4-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring, piperazine moiety, and thiazole structure, which are known to contribute to various biological activities. Its molecular formula is C19H20N4O3S, indicating the presence of nitrogen and sulfur atoms that may play crucial roles in its biological interactions.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of piperazine and thiazole often demonstrate potent antiproliferative effects.
-
Mechanism of Action :
- The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
- It could also inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases or kinases.
- IC50 Values :
Case Studies
Several case studies have highlighted the biological activity of furan-based compounds:
- Study 1 : A derivative with a furan moiety demonstrated significant cytotoxicity against HeLa and HepG2 cell lines, with an IC50 value of approximately 5 µg/mL. This suggests that modifications in the furan structure can enhance anticancer activity .
- Study 2 : Another study focused on the synthesis and biological evaluation of thiazole derivatives, revealing that compounds with electron-donating groups exhibited improved activity compared to their counterparts .
Comparative Analysis
| Compound Name | Structure | IC50 (µg/mL) | Target Cell Line |
|---|---|---|---|
| Compound A | Similar to this compound | 10.10 | Cancer Cell Lines |
| Compound B | Furan derivative | 5.00 | HeLa Cells |
| Compound C | Thiazole derivative | 18.39 | HepG2 Cells |
Properties
IUPAC Name |
N-[4-[3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S/c25-17(23-7-9-24(10-8-23)19(27)16-4-2-12-29-16)6-5-14-13-30-20(21-14)22-18(26)15-3-1-11-28-15/h1-4,11-13H,5-10H2,(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVMLCKMAHFRHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














